![molecular formula C16H15Cl2NO3 B5709977 3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide](/img/structure/B5709977.png)
3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide
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Overview
Description
3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively researched for its potential as an anti-cancer therapeutic agent due to its ability to inhibit the growth and proliferation of cancer cells.
Mechanism of Action
3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide acts by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide has been shown to effectively inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis in cancer cells, leading to the activation of caspase-dependent pathways. Additionally, 3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is a critical step in cancer growth and metastasis.
Advantages and Limitations for Lab Experiments
3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide has several advantages as a research tool, including its high selectivity for EGFR tyrosine kinase and its ability to effectively inhibit downstream signaling pathways. However, this compound also has some limitations, including its relatively low potency and its potential for off-target effects.
Future Directions
There are several potential future directions for research on 3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide, including the development of more potent and selective inhibitors of EGFR tyrosine kinase. Additionally, further studies are needed to investigate the role of EGFR in various physiological and pathological processes, including cancer growth and metastasis. Finally, the potential use of 3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide in combination with other anti-cancer agents should be explored to determine its efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of 3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide involves several steps, including the reaction of 3,5-dichloro-4-methoxybenzoyl chloride with 2-ethoxyaniline to form 3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide. The final product is purified through recrystallization and characterized by various spectroscopic techniques.
Scientific Research Applications
3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide has been widely used in scientific research for its ability to selectively inhibit EGFR tyrosine kinase activity. This compound has been shown to effectively block the downstream signaling pathways of EGFR, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide has also been used in various studies to investigate the role of EGFR in various physiological and pathological processes.
properties
IUPAC Name |
3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-3-22-14-7-5-4-6-13(14)19-16(20)10-8-11(17)15(21-2)12(18)9-10/h4-9H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAVABVJCBRXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide |
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